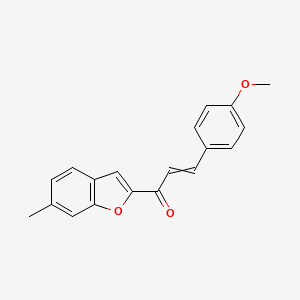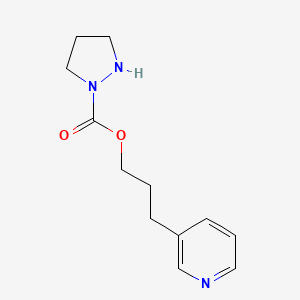
3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate is a chemical compound that features a pyrazolidine ring attached to a pyridine moiety through a propyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate typically involves the reaction of a pyridine derivative with a pyrazolidine precursor. One common method involves the use of 3-(pyridin-3-yl)propylamine and pyrazolidine-1-carboxylic acid under appropriate reaction conditions to form the desired ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine and pyrazolidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrazolidine rings .
Scientific Research Applications
3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine and pyrazolidine rings can interact with various enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)propyl pyrazolidine-1-carboxylate: is similar to other pyrazolidine and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both pyridine and pyrazolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
648958-34-3 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-pyridin-3-ylpropyl pyrazolidine-1-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c16-12(15-8-3-7-14-15)17-9-2-5-11-4-1-6-13-10-11/h1,4,6,10,14H,2-3,5,7-9H2 |
InChI Key |
DJNFAVQMUOSEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN(C1)C(=O)OCCCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



propanedinitrile](/img/structure/B12593916.png)
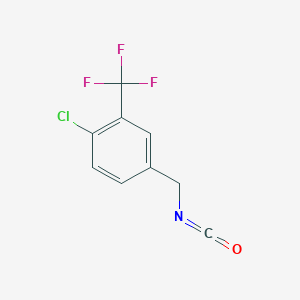
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
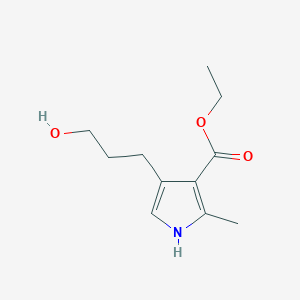
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
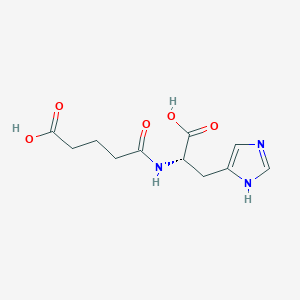

![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
